molecular formula C14H8ClN3S2 B14079070 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- CAS No. 111931-61-4

2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro-

Cat. No.: B14079070
CAS No.: 111931-61-4
M. Wt: 317.8 g/mol
InChI Key: HOCMSQBAIMXRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- is a compound belonging to the benzothiazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and 4-chlorobenzaldehyde under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and reagents, as well as energy-efficient processes. One-pot synthesis methods are favored for their simplicity and efficiency, reducing the need for multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .

Scientific Research Applications

2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazolamine, N-2-benzothiazolyl-4-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro group enhances its reactivity and potential as a pharmacologically active compound .

Properties

CAS No.

111931-61-4

Molecular Formula

C14H8ClN3S2

Molecular Weight

317.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H8ClN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18)

InChI Key

HOCMSQBAIMXRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.